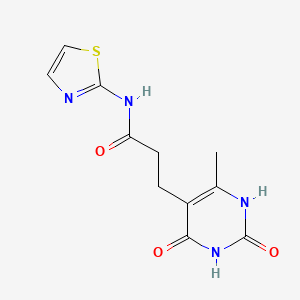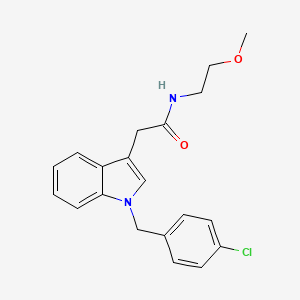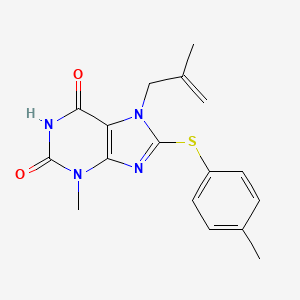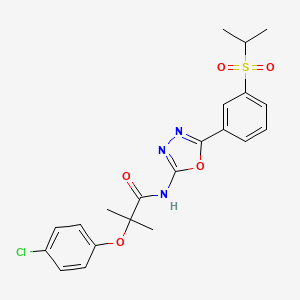![molecular formula C13H13ClN2O2 B2995156 4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile CAS No. 2411221-51-5](/img/structure/B2995156.png)
4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile is a synthetic organic compound with the molecular formula C13H13ClN2O2. It is characterized by the presence of an azetidine ring, a benzonitrile group, and a chloropropanoyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable azetidine precursor with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanoyl group, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloropropanoyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidin-2-ones: These compounds share the azetidine ring structure but differ in their substituents.
Aziridines: Similar to azetidines but with a three-membered ring, leading to different reactivity and stability.
Benzonitriles: Compounds with a benzonitrile group but lacking the azetidine ring
Uniqueness
4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile is unique due to the combination of its azetidine ring, chloropropanoyl group, and benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
4-[1-(2-chloropropanoyl)azetidin-3-yl]oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9(14)13(17)16-7-12(8-16)18-11-4-2-10(6-15)3-5-11/h2-5,9,12H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILCJWKPGYAAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)OC2=CC=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2995075.png)
methanone](/img/structure/B2995076.png)
![propan-2-yl 2-[4-(4-ethoxybenzenesulfonamido)-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2995077.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2995078.png)

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2995084.png)


![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)
![3-Methyl-6-{[1-(naphthalene-1-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2995094.png)
![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)

